
N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also includes a thiophene ring, which is a sulfur-containing heterocycle that is often found in various biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the coupling of the different components of the molecule. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, thiophene ring, and fluorobenzamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of polar functional groups like the amide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds structurally related to the query compound have been synthesized and evaluated for their antimicrobial activities. For instance, molecules similar to eperezolid, which share some structural motifs with the query compound, have demonstrated high anti-Mycobacterium smegmatis activity (Yolal et al., 2012). This suggests potential applications in developing antimicrobial agents targeting specific bacterial strains.
Neurokinin-1 Receptor Antagonism
Another study on a water-soluble neurokinin-1 (NK1) receptor antagonist suitable for intravenous and oral administration demonstrates the therapeutic potential of compounds with similar structural features in treating conditions like depression and emesis (Harrison et al., 2001). The specific targeting of NK1 receptors could indicate the compound's role in novel treatments for psychiatric disorders or chemotherapy-induced nausea.
Synthesis of Hybrid Molecules for Biological Activities
The microwave-assisted synthesis of hybrid molecules, incorporating elements such as penicillanic acid or cephalosporanic acid moieties, shows promise in creating new antimicrobial agents (Başoğlu et al., 2013). These compounds, by virtue of their hybrid structure, offer insights into designing molecules with enhanced biological activities, including those structurally related to the query compound.
Smooth Muscle Relaxant Agents
Research on alkoxybenzamide derivatives, including those with piperazine moieties, has identified potential smooth muscle relaxant agents (Rida et al., 1978). This highlights the potential application of structurally similar compounds in the treatment of conditions involving smooth muscle contraction, such as asthma or irritable bowel syndrome.
Mecanismo De Acción
Target of Action
The compound, N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide, is a multi-tyrosine kinase inhibitor . It primarily targets tyrosine kinases such as c-Met, Ron, c-Kit, AXL, and IGF-1R . These kinases play crucial roles in various cellular processes, including cell proliferation, adhesion, migration, and matrix remodeling .
Mode of Action
The compound interacts with its targets by binding to the inactive form of the tyrosine kinases . This binding inhibits the phosphorylation of the kinases, thereby blocking their activation . The blockade of these kinases leads to a disruption in their downstream signaling pathways, which can result in changes in cell proliferation, adhesion, migration, and matrix remodeling .
Biochemical Pathways
The compound affects various biochemical pathways through its inhibition of tyrosine kinases. For instance, the blockade of c-Met kinase disrupts its downstream signaling pathways, including the ERK and Akt pathways . These pathways are involved in cell proliferation and survival, so their disruption can lead to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This suggests that the compound may also be metabolized by this enzyme. The compound’s bioavailability could be influenced by factors such as its metabolism, absorption, distribution, and excretion .
Result of Action
The compound’s action results in improved cytotoxicity and anti-proliferative activity against cancer cells . For example, it has been shown to have greater efficacy than Cabozantinib, another tyrosine kinase inhibitor, in inhibiting the proliferation of HT-29 cancer cells . The compound’s action also leads to increased apoptosis and reduced migration of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[(4-ethylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3OS/c1-4-23-9-11-24(12-10-23)13-17-14(2)15(3)26-20(17)22-19(25)16-7-5-6-8-18(16)21/h5-8H,4,9-13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXXLNQMDHQGKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2400054.png)
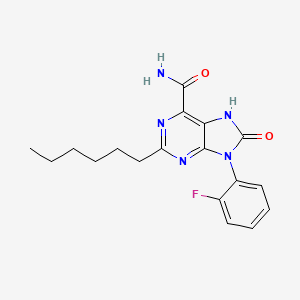
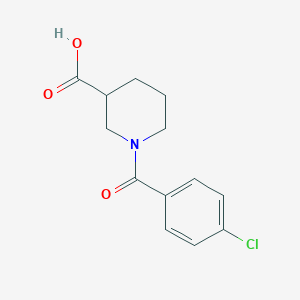
![10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2400058.png)

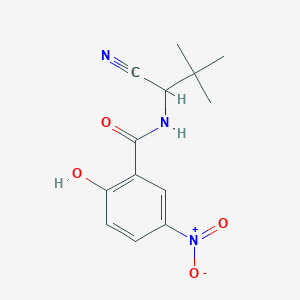
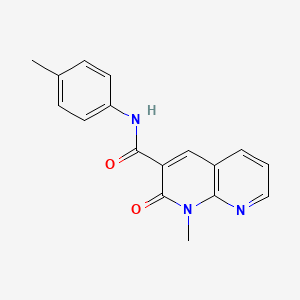
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B2400065.png)
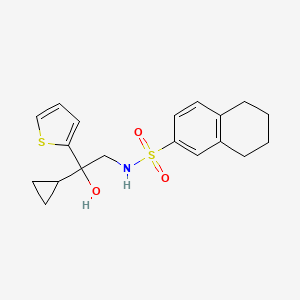
![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)
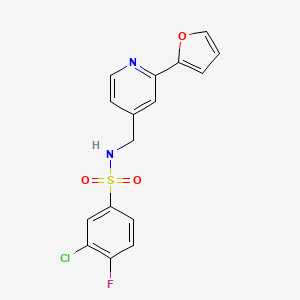
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)
